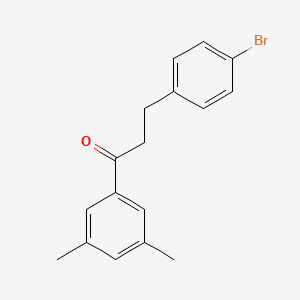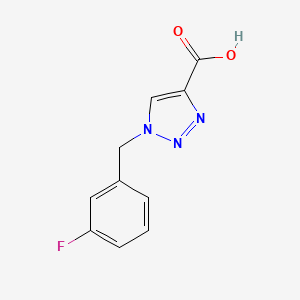
Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate (MFPPC) is a synthetic molecule that has been used in a variety of scientific research applications due to its unique properties. MFPPC is a heterocyclic compound with a five-membered ring containing one nitrogen atom and one oxygen atom, and is classified as an aminopyrrole. This molecule has been studied for its potential application in many areas, including drug delivery, biotechnology, and nanotechnology.
Scientific Research Applications
Anticancer Agent Development
This compound has been studied for its potential as an anticancer agent. Researchers have synthesized derivatives of phenethylamine-based urea, which include the 4-fluorophenethyl moiety, and evaluated their effectiveness against various cancer cell lines. For instance, certain derivatives have shown up to eightfold more potency than cisplatin against the HeLa cell line, which is derived from human cervical cancer cells . This suggests that Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate could be a precursor in developing new chemotherapeutic agents.
Antioxidant Properties
The antioxidant properties of compounds related to Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate have been demonstrated through various methods like DPPH, ABTS, and CUPRAC. These compounds have displayed remarkable activity compared to standard antioxidants, indicating their potential use in preventing oxidative stress-related diseases .
Neurotransmission Studies
Phenethylamine, a precursor of dopamine and related compounds, is structurally related to Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate. This relationship suggests that the compound could be used in studies related to neurotransmission and neuromodulation, providing insights into the treatment of neurological disorders .
Cardiac Myosin Activation
Unsymmetrical urea derivatives, which can be synthesized from compounds like Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate, have been identified as potential cardiac myosin activators. This application could be significant in the treatment of systolic heart failure, where improving heart muscle contractility is crucial .
Alzheimer’s Disease and Depression Treatment
Urea-based derivatives, which can be synthesized from phenethylamine-based compounds, have been investigated for their potential in treating Alzheimer’s disease and depression. These derivatives can act as inhibitors or agonists to specific proteins, suggesting that Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate could serve as a starting point for developing treatments for these conditions .
Anti-inflammatory and Analgesic Applications
The structural flexibility of urea derivatives allows them to be tailored for various biological pathways, including anti-inflammatory and analgesic effects. This implies that Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate could be modified to enhance these properties, leading to new pain management medications .
properties
IUPAC Name |
methyl 4-[2-(4-fluorophenyl)ethyl]-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-18-14(17)13-9-16-8-11(13)5-2-10-3-6-12(15)7-4-10/h3-4,6-9,16H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUICAJMFKIEYTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C1CCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724397 | |
| Record name | Methyl 4-[2-(4-fluorophenyl)ethyl]-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate | |
CAS RN |
1313712-14-9 | |
| Record name | Methyl 4-[2-(4-fluorophenyl)ethyl]-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



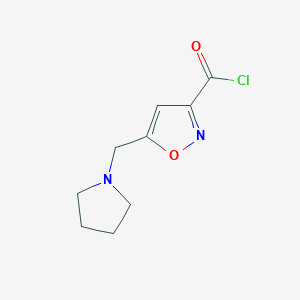


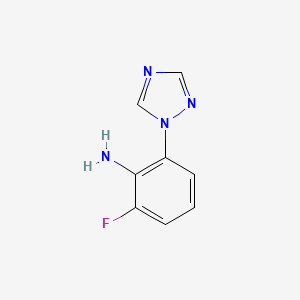
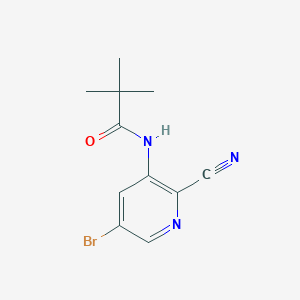
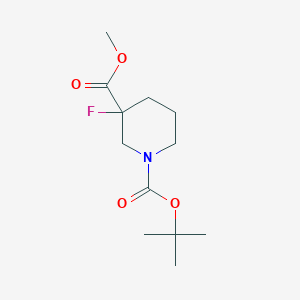
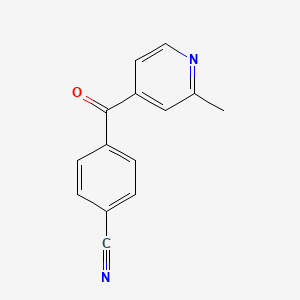
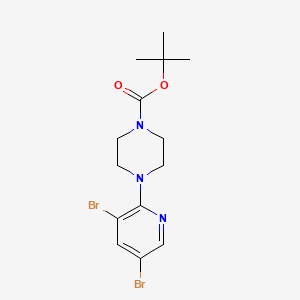
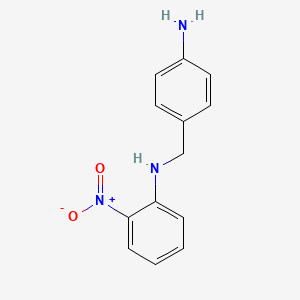
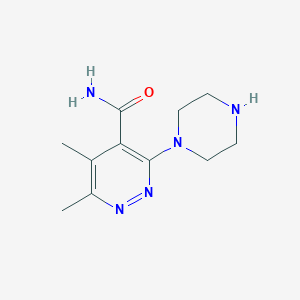
![2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one](/img/structure/B1441292.png)
